molecular formula C7H7ClN2O2 B12567975 Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso-

Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso-

Cat. No.: B12567975
M. Wt: 186.59 g/mol
InChI Key: KKISEFSSDIBDLL-KTKRTIGZSA-N
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Description

Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- is a chemical compound with a complex structure that includes a benzene ring substituted with a chlorine atom, a hydroxyl group, a methyl group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and nitrosation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 3-chloro-N-hydroxy-2-methyl-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular pathways and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

(Z)-(3-chloro-2-methylphenyl)-hydroxyimino-oxidoazanium

InChI

InChI=1S/C7H7ClN2O2/c1-5-6(8)3-2-4-7(5)10(12)9-11/h2-4,11H,1H3/b10-9-

InChI Key

KKISEFSSDIBDLL-KTKRTIGZSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)/[N+](=N/O)/[O-]

Canonical SMILES

CC1=C(C=CC=C1Cl)[N+](=NO)[O-]

Origin of Product

United States

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